molecular formula C25H20N4O2S B2575174 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1295737-17-5

3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2575174
CAS RN: 1295737-17-5
M. Wt: 440.52
InChI Key: MSHIHVWBGZPKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives have been synthesized through various chemical reactions, targeting modifications that could potentially enhance their biological activity. For example, a study detailed the synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives with significant in vitro antimicrobial activity, highlighting the importance of structural modifications for biological efficacy (Mohamed et al., 2010). Another research effort synthesized 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, demonstrating their antimicrobial potential, which underscores the synthetic versatility and pharmacological relevance of quinazolinone derivatives (Gupta et al., 2008).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of quinazolinone derivatives are well-documented. For instance, novel quinazolin-4(3H)-one derivatives have shown potent antimicrobial effects against a variety of bacterial and fungal strains, providing insights into their potential as therapeutic agents for infectious diseases (Alagarsamy et al., 2015). Similarly, other studies have synthesized and evaluated quinazolinone-based compounds for their antifungal and antibacterial properties, further validating the significance of these derivatives in developing new antimicrobial agents (Santagati et al., 1994).

Anticancer Activities

Quinazolinone derivatives have also been explored for their anticancer activities. Research has identified compounds within this class that exhibit significant inhibition against various cancer cell lines, indicating their potential as anticancer therapeutics. For example, novel benzo[d]thiazolyl substituted-2-quinolone hybrids have been evaluated for their cytotoxicity against cancer cells, with some compounds displaying significant anticancer activity (Bolakatti et al., 2020).

Anti-inflammatory Activities

The anti-inflammatory potential of quinazolinone derivatives is another area of interest. Studies have synthesized and characterized new quinazolinone-based compounds, assessing their analgesic and anti-inflammatory activities in animal models. Such research contributes to understanding the therapeutic potential of quinazolinone derivatives in treating inflammation-related conditions (Dewangan et al., 2016).

properties

IUPAC Name

3-benzyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-17-9-5-6-12-19(17)23-27-22(31-28-23)16-32-25-26-21-14-8-7-13-20(21)24(30)29(25)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIHVWBGZPKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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